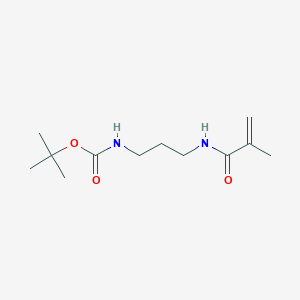
tert-Butyl (3-methacrylamidopropyl)carbamate
Übersicht
Beschreibung
Tert-butyl (3-methacrylamidopropyl)carbamate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds, such as pharmaceuticals .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves protection strategies, such as Boc (tert-butyloxycarbonyl) protection, to safeguard the functional groups during the reaction sequences. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes using sodium benzenesulfinate and formic acid . Similarly, other tert-butyl carbamate derivatives are synthesized through multi-step processes, including acylation, nucleophilic substitution, and reduction, with the aim of achieving high yields and selectivity .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions, including C-H amination, which is a key step in the synthesis of optically active compounds . They also act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The versatility of these compounds is further demonstrated by their ability to undergo transformations such as asymmetric Mannich reactions, which are important for the synthesis of chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in organic synthesis. The tert-butyl group provides steric bulk, which can affect the reactivity and selectivity of the carbamate in subsequent reactions. Thermal analysis and DFT studies can provide insights into the stability and intramolecular interactions of these compounds .
Wissenschaftliche Forschungsanwendungen
Metalation and Alkylation Applications : The tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-Butyl (3-methacrylamidopropyl)carbamate, have been explored for their metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient for preparing α-functionalized α-amino silanes, showcasing the compound's potential in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Synthesis of Polyamides : Research on the synthesis of penta-N-protected polyamide derivatives of thermopentamine, which include tert-Butyl (3-methacrylamidopropyl)carbamate, has been conducted. These derivatives contain independently removable amino-protecting groups, facilitating selective deprotection and subsequent acylation, important in polymer chemistry (Pak & Hesse, 1998).
Preparation of Carbocyclic Analogs : The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in the synthesis of these biologically significant molecules (Ober, Marsch, Harms, & Carell, 2004).
In Polymerizable Antioxidants Synthesis : The compound has been studied for its use in the synthesis of new monomeric antioxidants containing hindered phenol. These antioxidants have shown effectiveness in protecting polypropylene against thermal oxidation and can copolymerize with vinyl monomers, highlighting its significance in material science and polymer degradation studies (Jiang-qing Pan, Liu, & Lau, 1998).
Catalyzed Lithiation Applications : The compound has been involved in studies of lithiation catalyzed by 4,4′-di-tert-butylbiphenyl, leading to functionalized carbamates. This indicates its role in advanced organic synthesis methods (Ortiz, Guijarro, & Yus, 1999).
In Photocatalyzed Amination : It has been used in a photoredox-catalyzed amination process of o-hydroxyarylenaminones. This establishes a new pathway for assembling 3-aminochromones, important in medicinal chemistry (Wang et al., 2022).
In Pd-Catalyzed Amidation : The tert-butyl carbamate has been used in Pd-catalyzed cross-coupling reactions with various aryl halides. This process has relevance in the synthesis of complex organic compounds (Qin et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQBUVPOLBDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-methacrylamidopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



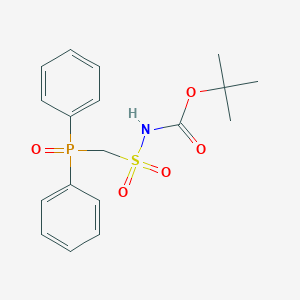
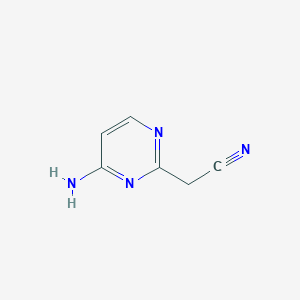


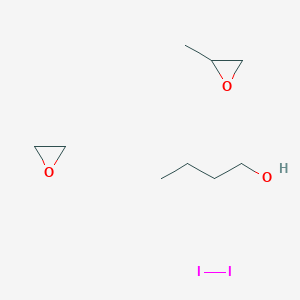


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
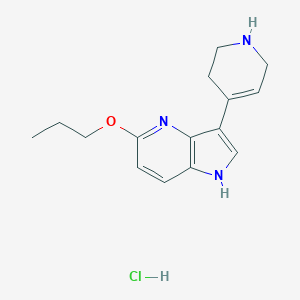
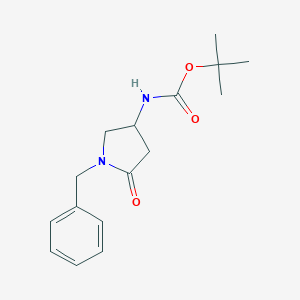


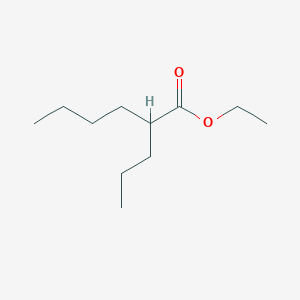
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)